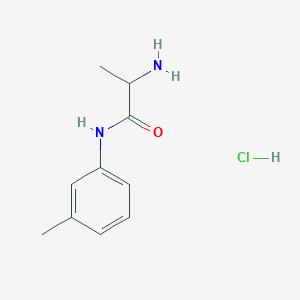

2-Amino-N-(3-methylphenyl)propanamide hydrochloride

説明

2-Amino-N-(3-methylphenyl)propanamide hydrochloride is a substituted propanamide derivative characterized by an amino group at the C2 position and a 3-methylphenyl substituent on the amide nitrogen. The compound shares similarities with antiarrhythmic agents like tocainide hydrochloride (2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride) but differs in the substituent position on the aromatic ring, which can significantly alter its biological activity and physicochemical behavior .

特性

IUPAC Name |

2-amino-N-(3-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(6-7)12-10(13)8(2)11;/h3-6,8H,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFMAQWHVFENBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methylphenyl)propanamide hydrochloride typically involves the reaction of 3-methylbenzoyl chloride with 2-amino-propanamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

2-Amino-N-(3-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various amines .

科学的研究の応用

2-Amino-N-(3-methylphenyl)propanamide hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

作用機序

The mechanism of action of 2-Amino-N-(3-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Positional Isomers: 2,6-Dimethylphenyl vs. 3-Methylphenyl Derivatives

Tocainide Hydrochloride (2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride, CAS 41708-72-9) serves as a key comparator:

- Molecular Weight : 228.72 g/mol (C₁₁H₁₆N₂O·HCl) vs. the target compound (C₁₀H₁₅N₂O·HCl, theoretical MW 226.70 g/mol).

- Purity Standards : USP-grade tocainide requires 98.0–101.0% purity, with strict loss-on-drying limits (<0.5%) .

- Impact of Substituent Position : The 2,6-dimethyl groups in tocainide enhance steric hindrance and reduce aromatic ring reactivity compared to the 3-methyl group in the target compound. This difference may influence hydrogen bonding (e.g., with proteins or solvents) and crystallization behavior .

Alkylamino-Substituted Analogs

Impurity profiles of related pharmaceuticals highlight the role of alkyl chain modifications:

- (RS)-N-(3-Methylphenyl)-2-(propylamino)propanamide Hydrochloride (CAS 878791-35-6): Structure: Features a propylamino group instead of a primary amino group. This contrasts with the target compound’s primary amino group, which may enhance hydrogen-bonding capacity .

Fluorinated Derivatives

Fluorine substitution introduces unique electronic and steric effects:

- (R)-2-Amino-N-(3,3-difluorocyclobutyl)propanamide Hydrochloride (C172): Melting Point: 158–162°C, higher than typical for non-fluorinated analogs due to increased molecular rigidity. NMR Data: $ ^1H $ NMR (DMSO-d₆) shows distinct splitting patterns (δ 8.30 ppm for NH₃⁺, δ 4.23–4.35 ppm for CH₂), influenced by fluorine’s electronegativity .

- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1): Applications: Used in agrochemical and pharmaceutical research for its fluorinated aromatic moiety, which enhances metabolic stability compared to non-fluorinated analogs like the target compound .

Heterocyclic and Nitro-Substituted Analogs

- 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide Hydrochloride (CAS 1508274-80-3): Molecular Weight: 199.2 g/mol (C₈H₁₃N₃O₃·HCl). Storage: Requires 2–8°C for stability, reflecting sensitivity of the dioxopiperidinyl group to hydrolysis—a concern less relevant for the target compound’s simpler aromatic system .

- (S)-2-Amino-N-(4-nitrophenyl)propanamide Hydrochloride (CAS 201731-77-3): Nitro Group Effects: The electron-withdrawing nitro group reduces basicity of the amino group (pKa ~7–8 estimated) compared to the target compound’s unsubstituted amino group (pKa ~9–10) .

Key Research Findings

- Hydrogen Bonding: The primary amino group in the target compound likely forms stronger hydrogen bonds (e.g., with carbonyl oxygens or solvent molecules) compared to alkylamino-substituted analogs, affecting crystallization and solubility .

- Biological Implications : Fluorinated derivatives exhibit enhanced metabolic stability, whereas nitro-substituted analogs may face toxicity concerns, highlighting the need for balanced substituent selection in drug design .

生物活性

2-Amino-N-(3-methylphenyl)propanamide hydrochloride, a compound with significant biological activity, has attracted attention for its potential therapeutic applications. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.71 g/mol. Its structure features an amine group, a propanamide backbone, and a substituted aromatic ring, which contribute to its diverse biological activities.

This compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, influencing metabolic pathways through mechanisms such as enzyme inhibition or activation. This compound has been shown to modulate cellular functions by affecting cell signaling pathways and altering gene expression.

Table 1: Biological Activities of this compound

The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to modulation of their activity. The interactions can vary widely based on the target proteins involved in different biological contexts.

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in critical metabolic pathways, thereby influencing cellular metabolism.

- Receptor Interaction : It may also interact with receptors that play roles in pain signaling and inflammation, contributing to its potential analgesic properties.

Case Studies

Recent studies have explored the biological activity of this compound across various applications:

- Antimicrobial Studies : Research indicated that this compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded as follows:

- Analgesic Activity : In a neuropathic pain model, the compound exhibited significant analgesic effects, suggesting its potential as a therapeutic agent for pain management .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(3-Amino-2-methylphenyl)propanamide | Substituted amine | Antimicrobial | |

| N-(4-Amino-3-methylphenyl)propanamide | Different substitution pattern | Analgesic | |

| 2-Amino-2-methyl-N-(3-pyridinylmethyl) | Pyridine substitution | Antifibrotic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。